

A Comparative Guide to JNK Inhibitors: JD118 in Context

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Compound of Interest					
Compound Name:	JD118				
Cat. No.:	B10809971	Get Quote			

In the landscape of signal transduction research and therapeutic development, c-Jun N-terminal kinase (JNK) inhibitors represent a critical class of molecules for investigating and potentially treating a variety of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. This guide provides a comparative overview of the JNK inhibitor **JD118** alongside other widely studied JNK inhibitors, presenting available experimental data to aid researchers, scientists, and drug development professionals in their selection of appropriate research tools.

While **JD118** is identified as an inhibitor of JNK1 activity and the expression of its downstream target, c-Jun, publicly available quantitative data on its potency, such as IC50 values, is limited. [1][2][3] This guide, therefore, presents a qualitative description of **JD118** in the context of quantitative data for well-characterized JNK inhibitors: SP600125, Tanzisertib (CC-930), and JNK-IN-8.

Performance Comparison of JNK Inhibitors

The following tables summarize the inhibitory activities of SP600125, Tanzisertib, and JNK-IN-8 against the three main JNK isoforms. This quantitative data allows for a direct comparison of their potency and isoform selectivity.

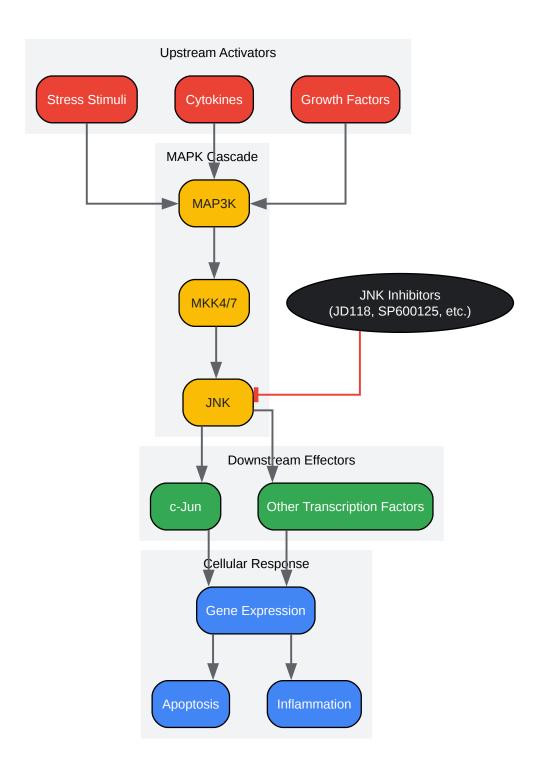


Inhibitor	JNK1 IC50 (nM)	JNK2 IC50 (nM)	JNK3 IC50 (nM)	Notes
JD118	Data not publicly available	Data not publicly available	Data not publicly available	Inhibits JNK1 activity and c- Jun(1–135) expression.[1][2] [3]
SP600125	40[4][5][6][7]	40[4][5][6][7]	90[4][5][6][7]	A broad- spectrum, reversible, ATP- competitive inhibitor.[4][5][7]
Tanzisertib (CC- 930)	61[8][9][10][11] [12]	7[8][9][10][11] [12]	6[8][9][10][11] [12]	Potent inhibitor with some selectivity for JNK2 and JNK3. [8][9][10][11][12]
JNK-IN-8	4.7[13][14][15] [16][17]	18.7[13][14][15] [16][17]	1[13][14][15][16] [17]	A potent, irreversible inhibitor.[13][14] [15][16][17]

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, it is essential to visualize the JNK signaling pathway and the general workflows for assessing inhibitor activity.

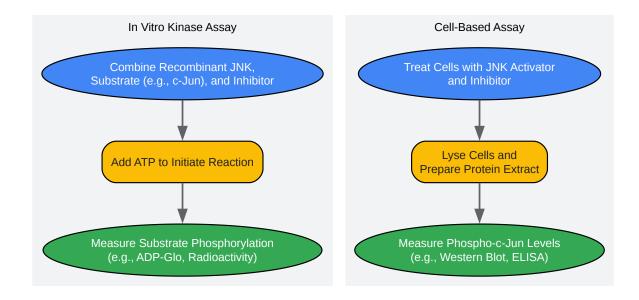




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JNK Signaling Pathway and Point of Inhibition.





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